2,8-Dimethylnonane-4,6-dione
CAS No.: 7307-08-6
Cat. No.: VC3693178
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7307-08-6 |
|---|---|
| Molecular Formula | C11H20O2 |
| Molecular Weight | 184.27 g/mol |
| IUPAC Name | 2,8-dimethylnonane-4,6-dione |
| Standard InChI | InChI=1S/C11H20O2/c1-8(2)5-10(12)7-11(13)6-9(3)4/h8-9H,5-7H2,1-4H3 |
| Standard InChI Key | GJMUCDMIIVSROW-UHFFFAOYSA-N |
| SMILES | CC(C)CC(=O)CC(=O)CC(C)C |
| Canonical SMILES | CC(C)CC(=O)CC(=O)CC(C)C |
Introduction
Physical and Chemical Properties
Structural Features and Identification
The compound's molecular structure is defined by its nonane backbone with specific substitution patterns. Key structural identifiers include:
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 2,8-dimethylnonane-4,6-dione | |
| SMILES Notation | CC(C)CC(=O)CC(=O)CC(C)C | |
| Standard InChI | InChI=1S/C11H20O2/c1-8(2)5-10(12)7-11(13)6-9(3)4/h8-9H,5-7H2,1-4H3 | |
| Standard InChIKey | GJMUCDMIIVSROW-UHFFFAOYSA-N | |
| PubChem Compound ID | 581379 |
The compound features two ketone groups positioned at carbons 4 and 6 of the nonane chain, with methyl branches at positions 2 and 8. This arrangement influences its reactivity, particularly with respect to keto-enol tautomerism .
Synthesis Methods
Reported Synthetic Routes
Several synthetic methods for 2,8-Dimethylnonane-4,6-dione have been reported in the literature. A notable procedure described by Nandurkar et al. involves the reaction of ethyl isovalerate with 2-methyl-4-pentanone in the presence of a strong base .
The detailed synthesis procedure involves:
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Preparing a mixture of 25 mL of DMF and 5.6 g of potassium tert-butoxide (KOtBu) heated to 50°C under nitrogen atmosphere
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Adding 3.485 g of ethyl isovalerate (30 mmol) dropwise to the mixture
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Following with a solution of 2.036 g of 2-methyl-4-pentanone (20 mmol) in 2.5 mL DMF
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After reaction completion, cooling and neutralizing with 20% HCl solution
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Adding 25 mL of water to separate the layers
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Purification by silica gel column chromatography using ethyl acetate as the solvent system
This procedure yields 2,8-Dimethylnonane-4,6-dione as a yellow oil with an isolated yield of approximately 70% .
The synthesis can be characterized by ¹H NMR (300 MHz, CDCl₃): δ 15.65 (s, 1H), 5.45 (s, 1H), 2.14 (m, 6H), 0.95 (m, 12H) . The singlet at δ 15.65 is characteristic of the enol form of the diketone, indicating that the compound exists partially in its enol tautomeric form.
Alternative Synthetic Approaches
Chemical Reactivity
Keto-Enol Tautomerism
A significant aspect of 2,8-Dimethylnonane-4,6-dione's chemistry is its ability to undergo keto-enol tautomerism. The NMR data from synthesis reports indicates the presence of an enolic proton signal at δ 15.65, confirming that the compound exists partially in its enol form in solution . This tautomerism is facilitated by the 1,3-diketone structure, allowing for stabilization through intramolecular hydrogen bonding in the enol form.
The enol content is influenced by factors such as solvent polarity, temperature, and concentration. The enhanced acidity of the alpha hydrogen between the two carbonyl groups (at position 5) enables various reactions, including alkylation and condensation reactions.
Physicochemical Descriptors and Molecular Parameters
Research on 2,8-Dimethylnonane-4,6-dione includes studies of its physicochemical parameters and molecular descriptors. These properties are crucial for understanding its behavior in various chemical environments. Abraham descriptors reported for the compound include:
| Descriptor | Value | Interpretation | Reference |
|---|---|---|---|
| E | 1.6899 | Excess molar refraction | |
| V | 0.37 (estimated) | McGowan volume | |
| B | 0.72 (estimated) | Hydrogen bond basicity |
These descriptors are valuable for predicting partition coefficients and other distribution properties of the compound in different solvent systems . The relatively high excess molar refraction (E) value is consistent with the presence of two carbonyl groups, which contribute to the polarizability of the molecule.
Comparison with Similar Compounds
2,8-Dimethylnonane-4,6-dione belongs to a family of diketones with varying carbon chain lengths and substitution patterns. Comparing its properties with similar compounds provides insights into structure-property relationships within this class.
The presence of methyl substituents in 2,8-Dimethylnonane-4,6-dione influences its physical properties such as boiling point and partition coefficients compared to its unsubstituted analog, nonane-4,6-dione .
Research Applications
As a 1,3-diketone compound, 2,8-Dimethylnonane-4,6-dione has potential applications in various research areas:
Organic Synthesis
The compound serves as a valuable building block in organic synthesis, particularly as a precursor to heterocyclic compounds through condensation reactions. The acidic methylene group between the two carbonyl groups makes it useful in various carbon-carbon bond-forming reactions .
Metal Chelation Studies
Diketones like 2,8-Dimethylnonane-4,6-dione can form stable complexes with various metals through their oxygen atoms. These metal complexes may have applications in catalysis, materials science, and analytical chemistry .
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